N-(4-methoxy-2-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
N-(4-methoxy-2-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene ring system, which is fused with a carboxamide group and substituted with a methoxy and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an amine, such as 4-methoxy-2-nitroaniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
N-(4-methoxy-2-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Biology: The compound serves as a probe to investigate the mechanisms of action of various biological processes.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular pathways involved in disease progression, such as cancer. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxy-2-nitrophenyl)benzamide: Similar structure but lacks the chromene ring system.
4-methoxy-2-nitroacetanilide: Similar functional groups but different core structure.
4-acetamido-3-nitroanisole: Similar functional groups but different core structure.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide is unique due to the presence of the chromene ring system, which imparts distinct chemical and biological properties. This structural feature allows the compound to interact with specific molecular targets and exhibit unique pharmacological activities compared to its analogs.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-24-10-6-7-13(14(8-10)19(22)23)18-17(21)12-9-25-15-5-3-2-4-11(15)16(12)20/h2-9H,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIKHJAIXIWTTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=COC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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